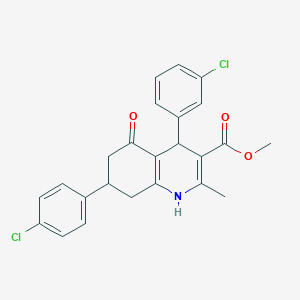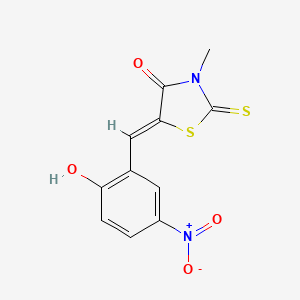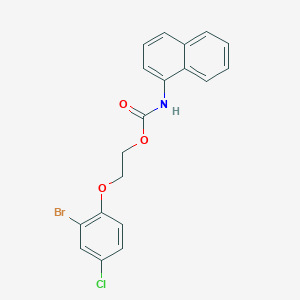![molecular formula C17H25NO5 B4935870 Oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol](/img/structure/B4935870.png)
Oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol is a compound that combines the properties of oxalic acid and a piperidine derivative. The piperidine derivative, 1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol, is a complex organic molecule that includes a piperidine ring, which is a six-membered ring containing one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol typically involves multiple steps. The piperidine derivative can be synthesized through a series of reactions including hydrogenation, cyclization, and functional group modifications . The specific conditions for these reactions can vary, but they often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The piperidine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine
In medicine, piperidine derivatives are known for their pharmacological activities. This compound could be explored for potential therapeutic applications, such as antiviral, anticancer, or anti-inflammatory agents .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as piperine, evodiamine, and matrine . These compounds share the piperidine ring structure but differ in their functional groups and overall molecular architecture.
Uniqueness
What sets oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol apart is its combination of oxalic acid and a piperidine derivative. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.C2H2O4/c1-12(2)14-5-3-13(4-6-14)11-16-9-7-15(17)8-10-16;3-1(4)2(5)6/h3-6,12,15,17H,7-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHMSVLUGHCXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCC(CC2)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B4935795.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)
![2-chloro-N-(3-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B4935799.png)
![methyl 4-[(5Z)-5-[[3-[(4-chlorophenyl)methoxy]phenyl]methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate](/img/structure/B4935807.png)
![2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-butan-2-ylacetamide](/img/structure/B4935813.png)


![1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride](/img/structure/B4935833.png)


![[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B4935846.png)
![N-(3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B4935871.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B4935876.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935885.png)
